1,2,3,4-Cyclobutanetetracarboxylic acid

Description

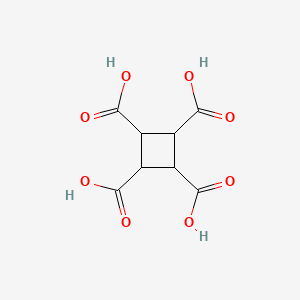

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBACXRQKTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967681 | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-92-5, 720-21-8 | |

| Record name | NSC 131453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53159-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the core properties of 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile and highly functionalized organic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's unique structural features, stereoisomerism, synthesis, and diverse applications, offering field-proven insights and detailed experimental methodologies.

Introduction: The Unique Potential of a Strained Ring System

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a fascinating molecule that stands at the intersection of strained ring chemistry and polyfunctional organic compounds. Its rigid cyclobutane core, substituted with four carboxylic acid groups, imparts a unique three-dimensional architecture that has garnered significant interest in various scientific disciplines. The inherent ring strain of the cyclobutane moiety, combined with the hydrogen-bonding capabilities and reactivity of the carboxyl groups, makes CBTA a valuable building block for the synthesis of complex molecular architectures, including polymers, metal-organic frameworks (MOFs), and potential therapeutic agents. The conformational rigidity of the cyclobutane scaffold is particularly advantageous in drug design, where it can be used to control the spatial orientation of pharmacophoric groups, potentially leading to enhanced potency and selectivity.[1] This guide aims to provide a detailed exploration of the properties and potential of this remarkable compound.

Physicochemical and Structural Properties

1,2,3,4-Cyclobutanetetracarboxylic acid is a white, crystalline solid with a molecular formula of C₈H₈O₈ and a molecular weight of 232.14 g/mol .[2] It is soluble in methanol and water.[3] The presence of four carboxylic acid groups dictates its acidic nature and its ability to act as a multidentate ligand in coordination chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₈ | [2] |

| Molecular Weight | 232.14 g/mol | [2] |

| Appearance | White solid/powder | [3] |

| Melting Point | 242 °C (decomposes) | |

| Solubility | Methanol: 10 mg/mL | |

| IUPAC Name | Cyclobutane-1,2,3,4-tetracarboxylic acid | [2] |

| CAS Number | 53159-92-5 |

Stereoisomerism: A World of Four Configurations

The presence of four chiral centers on the cyclobutane ring gives rise to four distinct stereoisomers, each with unique spatial arrangements of the carboxylic acid groups. The relative orientations (cis or trans) of these groups significantly influence the molecule's symmetry, physical properties, and its suitability for specific applications. For instance, the cis,trans,cis isomer has been shown to form a planar cyclobutane ring in its tetramethyl ester derivative.[4] The different isomers, such as cis,trans,cis and trans,trans,trans, have been utilized in the synthesis of metal-organic frameworks with varying structures and properties.[5][6]

The four stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid are:

-

cis,cis,cis

-

cis,cis,trans

-

cis,trans,cis

-

trans,trans,trans

The specific stereochemistry of the starting material is crucial in the synthesis of polymers and MOFs, as it dictates the final three-dimensional structure of the resulting material.

Synthesis and Characterization

The most common route for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid and its derivatives involves the [2+2] photodimerization of maleic anhydride or its esters, followed by hydrolysis.[7]

Experimental Protocol: Synthesis from Dimethyl Maleate

A common laboratory-scale synthesis involves the photodimerization of dimethyl maleate followed by hydrolysis of the resulting tetramethyl ester.[7]

Step 1: Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

-

Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Irradiate the solution with ultraviolet light at 10°C for 20 hours. A white solid will precipitate.

-

Filter the precipitate and dry it under reduced pressure at 60°C to obtain tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a white crystalline powder.

Step 2: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.

-

Heat the mixture to 80°C and maintain the reaction for 20 hours.

-

Cool the reaction mixture to room temperature, concentrate it, and dry to obtain 1,2,3,4-cyclobutanetetracarboxylic acid as white, sheet-like crystals.[7]

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1,2,3,4-cyclobutanetetracarboxylic acid is expected to show complex multiplets for the cyclobutane ring protons, with the chemical shifts and coupling patterns being highly dependent on the stereoisomer. The acidic protons of the carboxylic acid groups will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will typically show signals for the methine carbons of the cyclobutane ring and a downfield signal for the carbonyl carbons of the carboxylic acid groups. The number of distinct signals will depend on the symmetry of the stereoisomer.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-cyclobutanetetracarboxylic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band is also observed around 1700-1760 cm⁻¹ due to the C=O stretching of the carbonyl group.

X-ray Crystallography: A single-crystal X-ray diffraction study of the dihydrate of 1,2,3,4-cyclobutanetetracarboxylic acid has been reported.[8] The crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| Space Group | P 1 21/c 1 | [8] |

| a | 6.081 Å | [8] |

| b | 15.034 Å | [8] |

| c | 12.304 Å | [8] |

| α | 90.00° | [8] |

| β | 102.928° | [8] |

| γ | 90.00° | [8] |

Reactivity and Applications

The four carboxylic acid groups of 1,2,3,4-cyclobutanetetracarboxylic acid are the primary sites of its chemical reactivity, allowing for a variety of transformations.

Key Reactions

-

Anhydride Formation: Dehydration of the tetracarboxylic acid, typically with acetic anhydride, yields the corresponding dianhydride.[7][9] This dianhydride is a key monomer in the synthesis of polyimides.

-

Esterification: The carboxylic acid groups can be readily esterified with alcohols under acidic conditions to form the corresponding esters.[10]

-

Amidation: Reaction with amines, often in the presence of coupling reagents, leads to the formation of amides.[11] This reaction is fundamental in the synthesis of polyamide materials and in the derivatization of the scaffold for biological applications.

-

Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs). The choice of metal ion and the stereochemistry of the CBTA ligand influence the resulting framework's topology and properties.[5][6][12]

Applications in Materials Science

Polyimides: The dianhydride of 1,2,3,4-cyclobutanetetracarboxylic acid is a crucial monomer for the synthesis of aliphatic polyimides. These polymers exhibit excellent thermal stability, good transparency, and low dielectric constants, making them suitable for applications in the electronics industry, such as alignment layers for liquid crystal displays (LCDs).[7]

Metal-Organic Frameworks (MOFs): The tetracarboxylic acid serves as a versatile multitopic linker for the construction of MOFs.[12] These porous crystalline materials have potential applications in gas storage and separation, catalysis, and drug delivery.[13] The rigid and well-defined geometry of the cyclobutane core allows for the predictable design of MOF architectures.[5][6]

Potential in Drug Development

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[14] Its rigid, puckered conformation can be used to orient substituents in a precise and predictable manner, which can lead to improved binding affinity and selectivity for biological targets. The concept of "escaping flatland" in drug design, which advocates for the incorporation of three-dimensional scaffolds, has highlighted the value of strained ring systems like cyclobutane.[1]

While 1,2,3,4-cyclobutanetetracarboxylic acid itself is not known to have significant biological activity, its derivatives are being explored as scaffolds for the development of novel therapeutic agents. The multiple carboxylic acid groups provide convenient handles for the attachment of various pharmacophoric groups through amide or ester linkages. The synthesis of bioactive cyclobutane-containing natural products and their analogues is an active area of research, with many compounds exhibiting antimicrobial, antitumor, and other valuable biological activities.[15][16][17][18]

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid is a highly functionalized and structurally unique building block with significant potential in both materials science and drug discovery. Its rigid cyclobutane core and four carboxylic acid groups offer a powerful combination of conformational control and chemical reactivity. As synthetic methodologies for its stereoselective preparation continue to advance, and as our understanding of its coordination chemistry and biological potential deepens, we can expect to see the emergence of novel materials and therapeutic agents based on this versatile scaffold. This guide has provided a foundational understanding of the core properties of this compound, intended to empower researchers and developers to harness its full potential in their respective fields.

References

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 12. nbinno.com [nbinno.com]

- 13. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Isomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of 1,2,3,4-cyclobutanetetracarboxylic acid, a molecule of significant interest in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The unique stereochemical diversity arising from the four carboxylic acid substituents on the strained cyclobutane ring gives rise to a fascinating array of isomers with distinct properties and potential applications. This document delves into the intricate chemical structures of these isomers, their synthesis and characterization, and their emerging roles in advanced applications. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes fundamental principles with practical insights to serve as an essential resource for those working with or considering the use of this versatile compound.

Introduction: The Structural Significance of 1,2,3,4-Cyclobutanetetracarboxylic Acid

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a tetra-substituted cycloalkane with the molecular formula C₈H₈O₈.[1] Its structure, featuring four carboxylic acid groups appended to a four-membered carbocyclic ring, imparts a high degree of functionality and stereochemical complexity. The inherent ring strain of the cyclobutane core, combined with the steric and electronic influences of the carboxyl groups, results in a puckered ring conformation. This unique three-dimensional architecture makes CBTA and its isomers valuable building blocks in various fields.

In medicinal chemistry, the rigid cyclobutane scaffold is increasingly utilized to create conformationally constrained analogues of bioactive molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] The polycarboxylic nature of CBTA also lends itself to applications in drug delivery, where such molecules can act as cross-linkers or components of hydrogels for controlled release formulations.[4][5] Furthermore, in materials science, specific isomers of CBTA are pivotal as organic linkers in the synthesis of metal-organic frameworks (MOFs), creating porous materials with applications in gas storage and catalysis.

This guide will systematically elucidate the stereoisomerism of CBTA, detail its synthesis and purification, provide insights into its characterization, and discuss its current and potential applications, with a focus on providing a robust technical foundation for researchers in the field.

Stereoisomerism of 1,2,3,4-Cyclobutanetetracarboxylic Acid

The presence of four stereocenters on the cyclobutane ring of CBTA gives rise to a number of possible stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the overall symmetry and chirality of each isomer. These isomers are most commonly described using cis and trans nomenclature. A systematic analysis reveals the existence of several distinct stereoisomers, some of which are achiral meso compounds due to internal planes of symmetry, while others can exist as chiral enantiomeric pairs.

Based on the relative orientations of the carboxylic acid groups, several key isomers can be identified. While a definitive count can be complex, there are a number of plausible arrangements.[6][7]

Key Stereoisomers and Their Structures

| Isomer Name | Description | Chirality |

| cis,cis,cis,cis-1,2,3,4-Cyclobutanetetracarboxylic acid | All four carboxyl groups are on the same face of the cyclobutane ring. | Achiral (meso) |

| cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups at positions 1, 2, and 4 are on one face, while the group at position 3 is on the opposite face. | Achiral (meso) |

| trans,trans,trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups alternate faces around the ring. | Achiral (meso) |

| cis,cis,trans,trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Carboxyl groups at positions 1 and 2 are on one face, while those at 3 and 4 are on the opposite face. | Chiral |

| all-trans-1,2,3,4-Cyclobutanetetracarboxylic acid | Each adjacent carboxyl group is on the opposite face of the ring. | Achiral (meso) |

Note: The table represents a selection of the possible isomers. A full analysis of all 2⁴ = 16 possible arrangements, accounting for symmetry, reveals a smaller number of unique stereoisomers.

The following diagram illustrates the relationships between some of the key stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid.

Synthesis and Purification of Isomers

The most prevalent method for synthesizing the 1,2,3,4-cyclobutanetetracarboxylic acid framework is the photochemical [2+2] cycloaddition of maleic anhydride.[8][9] This reaction typically yields a mixture of stereoisomers of the corresponding dianhydride, which can then be hydrolyzed to the tetracarboxylic acid.

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride

The photodimerization of maleic anhydride is a classic example of a [2+2] cycloaddition. The reaction is typically carried out in a suitable solvent under UV irradiation, often in the presence of a photosensitizer.

Sources

- 1. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdzhuoxingpce.com [sdzhuoxingpce.com]

- 5. Polycarboxylic acid nanoparticles for ophthalmic drug delivery: an ex vivo evaluation with human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

IUPAC name for 1,2,3,4-Cyclobutanetetracarboxylic acid

An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of 1,2,3,4-Cyclobutanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Name

1,2,3,4-Cyclobutanetetracarboxylic acid is a foundational molecule in materials science and organic synthesis. Its rigid, tetra-substituted cyclobutane core makes it a highly valuable building block, or monomer, for the synthesis of advanced polymers, particularly polyimides.[1] These polymers exhibit exceptional thermal stability and transparency, rendering them suitable for applications in the electronics and aerospace industries.[1] However, the utility of this molecule is intrinsically linked to its complex stereochemistry. With four substituents on the cyclobutane ring, multiple stereoisomers exist, each conferring distinct properties to the resulting materials. A precise understanding and unambiguous naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) standards are therefore not merely academic exercises but critical for reproducible, high-quality research and development. This guide provides a detailed exploration of the IUPAC nomenclature, the nuanced stereoisomerism, and the analytical workflows required to characterize this important compound.

PART 1: Deconstructing the Core IUPAC Nomenclature

The systematic name provided by IUPAC, cyclobutane-1,2,3,4-tetracarboxylic acid , is derived from a clear set of established rules.[2][3] Let's dissect this name to understand the logic embedded within.

-

Identifying the Parent Hydrocarbon: The core of the molecule is a four-membered carbon ring. According to IUPAC rules, saturated cyclic hydrocarbons are named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms.[4][5] Hence, a four-carbon ring is designated as cyclobutane .

-

Identifying the Principal Functional Group: The molecule contains four carboxylic acid (-COOH) groups. As these are the highest-priority functional groups present, they are named using the suffix "-carboxylic acid".[6] When a carboxylic acid group is attached to a ring, this suffix is used, and the carbon atom of the -COOH group is not included in the numbering of the parent ring.

-

Quantifying the Substituents: There are four identical functional groups. The prefix tetra- is used to indicate this quantity.

-

Assigning Locants (Numbering): For polysubstituted cycloalkanes, the ring is numbered to assign the lowest possible locants to the substituents.[7] In this case, the carboxylic acid groups are on adjacent carbons. Numbering begins at one of the substituted carbons and proceeds around the ring to give the locants 1, 2, 3, and 4. This sequence represents the lowest possible numbering scheme.

The logical assembly of these components yields the definitive base name.

Caption: Logical workflow for constructing the IUPAC name.

PART 2: The Critical Dimension of Stereoisomerism

The name "cyclobutane-1,2,3,4-tetracarboxylic acid" is incomplete for any specific sample without stereochemical descriptors. Each carbon atom from C1 to C4 is a stereocenter, giving rise to several possible stereoisomers. The relative orientation of the four carboxylic acid groups (either pointing 'up' or 'down' relative to the plane of the ring) defines the specific isomer.

While a theoretical maximum of 2^4 = 16 stereoisomers exists, the high degree of symmetry in the molecule significantly reduces the number of unique, isolable isomers.[8][9] The primary stereochemical relationships are described in terms of cis (same side) and trans (opposite sides) orientations of the substituents relative to each other. For this molecule, there are four key stereoisomers that arise from these different spatial arrangements.

| Isomer | Stereochemical Description | Symmetry Element | Chirality |

| Isomer A | all-cis (c,c,c,c) | Plane of Symmetry | Achiral (meso) |

| Isomer B | cis,cis,trans (c,c,c,t) | Plane of Symmetry | Achiral (meso) |

| Isomer C | cis,trans,cis (c,t,c,t) | Center of Inversion | Achiral (meso) |

| Isomer D | all-trans (c,c,t,t) | C2 Axis | Chiral (Exists as a pair of enantiomers) |

Note: The cis/trans descriptors here denote the relationship between adjacent carboxyl groups.

Caption: The four primary stereoisomers of the title compound.

To name a specific isomer unambiguously, relative stereochemical prefixes are added to the beginning of the IUPAC name. For example:

-

cis,cis,cis -cyclobutane-1,2,3,4-tetracarboxylic acid

-

cis,trans,cis -cyclobutane-1,2,3,4-tetracarboxylic acid

The selection of locants and prefixes follows IUPAC rules to provide the lowest locant for the first trans substituent. A more rigorous approach for the chiral isomer would involve assigning R/S configurations to each stereocenter, though this is often complex and less intuitive than the cis/trans notation for cyclic systems.

PART 3: A Self-Validating Protocol for Isomer Identification

In a laboratory setting, a researcher presented with a sample of 1,2,3,4-cyclobutanetetracarboxylic acid must determine which stereoisomer(s) are present. The following workflow provides a robust, self-validating system for this purpose.

Objective: To elucidate the specific stereoisomer of a given sample.

Methodology: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, for definitive confirmation, Single Crystal X-ray Diffraction.

Step-by-Step Experimental Protocol

-

Initial ¹H NMR Analysis (Screening)

-

Rationale: The symmetry of each isomer results in a unique number of chemically non-equivalent protons on the cyclobutane ring, leading to distinct patterns in the ¹H NMR spectrum.

-

Procedure:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Examine the number of signals and their multiplicities in the aliphatic region (typically 2.5-4.0 ppm). The highly symmetric all-cis isomer will show a very simple spectrum, while less symmetric isomers will exhibit more complex splitting patterns.

-

-

-

2D NMR Spectroscopy (Correlation for Structural Elucidation)

-

Rationale: Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the spatial proximity of protons. A NOE correlation is observed between protons that are close in space (< 5 Å), providing direct evidence of their relative cis or trans orientation.

-

Procedure:

-

Using the same sample, acquire a 2D ¹H-¹H NOESY spectrum.

-

Analysis:

-

Cis Protons: Protons on the same face of the ring (e.g., H1 and H2 in a cis configuration) will show a strong NOE cross-peak.

-

Trans Protons: Protons on opposite faces will show a very weak or absent NOE cross-peak.

-

By systematically analyzing the NOE correlations between H1-H2, H2-H3, and H3-H4, the complete relative stereochemistry can be deduced.

-

-

-

-

Single Crystal X-ray Diffraction (Definitive Confirmation)

-

Rationale: This technique provides an unambiguous, three-dimensional map of the molecule's structure, confirming bond connectivity and absolute stereochemistry.

-

Procedure:

-

Grow a single crystal of the compound, typically by slow evaporation of a solvent.

-

Mount the crystal on a diffractometer and collect diffraction data.

-

Solve the crystal structure to generate a 3D model.[10]

-

-

Caption: Experimental workflow for isomer identification.

Conclusion

The IUPAC name cyclobutane-1,2,3,4-tetracarboxylic acid serves as a crucial starting point, but it is the precise stereochemical designation that holds the key to its function in advanced applications. For professionals in materials science and drug development, the ability to distinguish and correctly name the specific stereoisomers—all-cis, cis,trans,cis, etc.—is paramount for ensuring the reproducibility and success of their work. The integration of systematic nomenclature with robust analytical techniques, as outlined in this guide, provides the necessary framework for achieving this precision.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1,2,3,4-cyclobutanetetracarboxylic acid (C8H8O8) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 7. 2.5 Naming Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for 1,2,3,4-Cyclobutanetetracarboxylic acid

An In-Depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-cyclobutanetetracarboxylic acid (CBTA), a pivotal building block in materials science and a scaffold of interest for chemical and pharmaceutical research. The document delves into its nomenclature, stereoisomerism, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the synthesis and applications of its primary derivative, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key monomer for high-performance polyimides. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Chemical Identity and Nomenclature

1,2,3,4-Cyclobutanetetracarboxylic acid is a saturated carbocyclic compound characterized by a four-membered ring substituted with four carboxyl groups. Due to its multiple stereoisomers and common use in derivative forms, precise identification is crucial.

The most commonly referenced CAS Number for the acid is 53159-92-5 .[1][2] However, other identifiers are frequently associated with its various forms.

| Identifier | Value | Source(s) |

| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [1] |

| Primary CAS No. | 53159-92-5 | [1][2][3] |

| Alternate CAS No. | 720-21-8 | [1] |

| EC Number | 625-969-2 | [1] |

| Molecular Formula | C₈H₈O₈ | [1] |

| Molecular Weight | 232.14 g/mol | [1] |

| InChIKey | CURBACXRQKTCKZ-UHFFFAOYSA-N | [1] |

| PubChem CID | 266034 | [1] |

| CAS No. (Dianhydride) | 4415-87-6 | [4] |

Physicochemical Properties

The physical and chemical characteristics of CBTA are dictated by its dense arrangement of polar carboxylic acid groups on a compact cycloaliphatic scaffold.

| Property | Value | Source(s) |

| Physical State | White solid / crystalline powder | [2][5] |

| Melting Point | ~242 °C (decomposes) | [3] |

| Boiling Point | 439.2±45.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in methanol (10 mg/mL) | [3] |

| pKa (Predicted) | Not available | |

| LogP | -1.9 | [1][3] |

| Density | 1.9±0.1 g/cm³ (Predicted) | [3] |

The Critical Role of Stereoisomerism

1,2,3,4-Cyclobutanetetracarboxylic acid has four stereogenic centers, giving rise to multiple stereoisomers. The spatial orientation of the four carboxylic acid groups (axial vs. equatorial, or "up" vs. "down" relative to the ring) defines the molecule's shape, symmetry, and reactivity. Contrary to some suggestions of five isomers, analysis of the molecule's symmetry reveals a total of four unique stereoisomers .[6][7] None of these are optically active, as they all possess either a plane or point of symmetry.[7]

Caption: The four distinct, achiral stereoisomers of CBTA.

The specific isomer obtained from synthesis dictates the geometry of the resulting polymers and other downstream products. The most common synthetic methods, such as the photodimerization of maleic anhydride, yield specific stereoisomers based on the reaction mechanism.

Synthesis and Preparation: A Technical Workflow

The most prevalent and industrially significant route to CBTA and its dianhydride involves a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation, typically starting from maleic anhydride or its esters.[4][5] This photochemical approach is highly efficient for forming the strained cyclobutane ring.

Caption: General synthesis workflow for CBTA and its dianhydride.

Experimental Protocol 1: Synthesis of CBTA from Dimethyl Maleate

This protocol proceeds in two stages: photochemical cycloaddition to form the tetramethyl ester, followed by acid hydrolysis.[5]

Part A: Synthesis of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate

-

Reactor Setup: In a photochemical reactor, dissolve 20g of dimethyl maleate in 100g of deionized water.

-

Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere, preventing side reactions.

-

Photoreaction: While maintaining a temperature of 10°C, irradiate the solution with a UV light source for 20 hours. A white solid will precipitate.

-

Isolation: Collect the white crystalline powder by filtration and dry under reduced pressure at 60°C. This yields tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.

Part B: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid (CBTA)

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester from Part A and 30g of hydrochloric acid.

-

Hydrolysis: Heat the mixture to 80°C and maintain the reaction for 20 hours.

-

Isolation: Cool the reaction mixture, collect the resulting solid by filtration, and dry to yield CBTA.

Experimental Protocol 2: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

CBDA can be synthesized either directly from maleic anhydride or by dehydrating the tetracarboxylic acid.

Method A: Direct Synthesis from Maleic Anhydride [4]

-

Reactor Setup: To a quartz glass photoreactor, add 100g of maleic anhydride and 250ml of ethyl acetate. Stir for complete dissolution.

-

Photoreaction: Irradiate the solution with UV light (e.g., 300nm) for 24 hours with stirring. An air-cooling system should be used to prevent excessive temperature increase. A white solid is obtained.

-

Dehydration & Recrystallization: The solid obtained is an intermediate. Add it to acetic anhydride and heat slowly to 150°C for 24 hours. Filter the hot solution to remove impurities and recrystallize from cold (≤0°C) to obtain a yellow solid.

-

Purification: Wash the solid with 1,4-dioxane to remove residual acetic anhydride and dry in a vacuum oven at 60°C for 48 hours to yield pure CBDA.

Method B: Dehydration of CBTA [5]

-

Reaction Setup: In a three-necked flask, add 10g of CBTA and 60g of acetic anhydride.

-

Dehydration: Heat the mixture to 140°C and react for 25 hours.

-

Isolation: Cool the solution to room temperature, concentrate, and dry to obtain CBDA as a white powder.

Applications in Materials Science and Drug Development

Cornerstone of High-Performance Polyimides

The primary application of CBTA, via its dianhydride (CBDA), is as a monomer for the synthesis of semi-alicyclic polyimides. These polymers offer a unique and highly desirable combination of properties compared to fully aromatic polyimides.[8]

-

Optical Transparency: The non-planar, saturated cyclobutane structure disrupts the charge-transfer complexes common in aromatic polyimides, resulting in colorless or highly transparent films.[8] This is critical for applications in flexible displays and optical components.[9]

-

Low Dielectric Constant: The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, making these polyimides ideal for use in high-frequency electronics, such as those required for 5G telecommunications.[5][8]

-

Thermal Stability: Despite the aliphatic component, these polyimides retain high glass transition temperatures and excellent thermal stability, rivaling their aromatic counterparts.[5]

Caption: Polymerization of CBDA to form high-performance polyimide films.

Scaffold in Medicinal Chemistry

While direct applications of CBTA in pharmaceuticals are not widespread, the cyclobutane motif is increasingly recognized as a valuable scaffold in drug design.[10][11] Its rigid, three-dimensional structure provides several advantages:

-

Conformational Restriction: The puckered ring locks pendant functional groups into specific spatial orientations, which can improve binding affinity and selectivity for biological targets.[11]

-

Metabolic Stability: The cyclobutane core is chemically inert and resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[10]

-

Bioisostere: It can serve as a non-planar bioisostere for phenyl rings or other cyclic systems, helping to optimize solubility, reduce toxicity, and explore new chemical space.[10]

The four carboxylic acid groups on CBTA offer multiple attachment points for creating complex, rigid molecules as potential inhibitors or receptor ligands. This makes it an attractive, albeit underexplored, starting point for library synthesis in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,4-cyclobutanetetracarboxylic acid is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust. Recommended PPE includes an N95 dust mask.

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid, identified primarily by CAS number 53159-92-5, is more than a simple polycarboxylic acid. Its unique stereochemistry and the properties it imparts to its derivatives make it a highly valuable molecule. Its dianhydride is a critical component in the production of advanced polyimides with superior optical and dielectric properties essential for next-generation electronics. Furthermore, its rigid cyclobutane framework presents significant, though largely untapped, potential as a scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, stereoisomerism, and reactivity is essential for leveraging its full potential in both materials science and medicinal chemistry.

References

-

PubChem. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Retrieved from [Link]

-

Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (2019). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

-

UIV Chem. (n.d.). Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA). Retrieved from [Link]

-

PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Retrieved from [Link]

-

VIVAN ACL. (n.d.). [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride. Retrieved from [Link]

-

ResearchGate. (2023). Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides. Retrieved from [Link]

- Google Patents. (n.d.). US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof.

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride | 4411-19-2 | Benchchem [benchchem.com]

- 9. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1,2,3,4-Cyclobutanetetracarboxylic acid

An In-Depth Technical Guide to 1,2,3,4-Cyclobutanetetracarboxylic Acid: Properties, Stereochemistry, and Synthesis

Introduction

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a polyfunctional organic compound distinguished by a strained, four-membered aliphatic ring bearing four carboxyl groups. This unique structural arrangement imparts a high degree of rigidity and specific stereochemical properties, making it a valuable building block in both materials science and advanced chemical synthesis. While its most prominent application lies in the production of high-performance polyimides for the electronics and display industries, the cyclobutane motif itself is of growing interest to medicinal chemists.[1][2] The puckered, three-dimensional nature of the cyclobutane ring offers a scaffold for creating conformationally restricted molecules, a key strategy in modern drug design for enhancing potency and selectivity.[3][4]

This guide provides a comprehensive technical overview of 1,2,3,4-cyclobutanetetracarboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, explore the nuances of its stereochemistry, detail validated synthetic protocols, and discuss its applications, grounding all claims in authoritative sources.

Part 1: Core Molecular and Physicochemical Properties

1,2,3,4-Cyclobutanetetracarboxylic acid is a white, crystalline solid.[5] Its fundamental properties are rooted in its molecular formula and the dense arrangement of polar carboxylic acid groups. These groups dominate its chemical behavior, rendering it acidic and capable of extensive hydrogen bonding.

The primary molecular and physical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₈ | [6][7] |

| Linear Formula | C₄H₄(CO₂H)₄ | |

| Molecular Weight | 232.14 g/mol | [6][7] |

| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [6] |

| CAS Number | 53159-92-5, 720-21-8 (isomer specific) | [6][7] |

| Appearance | White solid | [5] |

| Melting Point | 239-242 °C (decomposes) | [5] |

| Solubility | Soluble in methanol (10 mg/mL) |

Part 2: The Stereochemical Landscape of CBTA

The presence of four substituted carbon atoms on the cyclobutane ring (C1, C2, C3, and C4) gives rise to multiple stereoisomers. A careful analysis of the possible spatial arrangements of the four carboxylic acid groups (either 'up' or 'down' relative to the ring's plane) reveals the existence of four distinct, separable isomers.[8][9]

A crucial insight for researchers is that none of these stereoisomers are optically active. Each one possesses internal symmetry elements (either a plane or a point of symmetry), classifying them as meso compounds.[8] This is a direct consequence of the cyclic structure and substitution pattern.

The logical classification of these isomers based on the relative cis/trans orientation of the carboxyl groups is illustrated below.

Caption: Logical classification of the four meso stereoisomers of CBTA.

Part 3: Synthesis and Key Derivatization

The synthesis of the cyclobutane core of CBTA is a classic example of photochemistry, relying on a light-induced [2+2] cycloaddition. This approach is necessary because the thermal [2+2] cycloaddition of two alkenes is a symmetry-forbidden process according to the Woodward-Hoffmann rules. UV irradiation provides the energy to promote an electron to an excited state, changing the orbital symmetry and allowing the reaction to proceed.

Experimental Protocol 1: Synthesis of CBTA via Photocycloaddition and Hydrolysis

This protocol is adapted from a method utilizing dimethyl maleate as the starting material, which undergoes photodimerization followed by hydrolysis.[1]

Step 1: Synthesis of Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate

-

Reactor Setup: In a photochemical reactor equipped with a UV lamp (e.g., 300 nm), a stirrer, and a cooling system, dissolve 20g of dimethyl maleate in 100g of deionized water.[1]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can quench the excited state of the alkene and lead to side reactions.

-

Irradiation: While stirring vigorously, irradiate the solution with UV light. Maintain the reaction temperature at approximately 10°C using the cooling system to minimize side reactions and improve selectivity.[1]

-

Reaction Monitoring & Isolation: Continue irradiation for 20 hours. A white solid, the tetramethyl ester product, will precipitate from the solution.[1]

-

Work-up: Collect the precipitated solid by filtration. Wash the solid with cold deionized water and dry under reduced pressure at 60°C. This typically yields the tetramethyl ester product with high purity.[1]

Step 2: Hydrolysis to 1,2,3,4-Cyclobutanetetracarboxylic Acid (TC)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 19.3g of the tetramethyl ester obtained in the previous step to a solution of hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The CBTA product will often crystallize out of the acidic solution. Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product.

Key Derivative: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

For applications in polymer science, CBTA is almost always converted to its dianhydride (CBDA). This derivative is highly reactive towards amines, forming the poly(amic acid) precursor to polyimides.[10][11] The conversion is a straightforward dehydration reaction.

Experimental Protocol 2: Dehydration of CBTA to CBDA

-

Reactor Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 10g of 1,2,3,4-cyclobutanetetracarboxylic acid and 60g of acetic anhydride.[1]

-

Causality: Acetic anhydride serves as both the dehydrating agent and the solvent. The reaction is performed under nitrogen to prevent moisture from the air from interfering with the dehydration process.

-

-

Dehydration Reaction: Heat the mixture to 140°C and maintain this temperature with stirring for 25 hours.[1]

-

Isolation and Purification: Cool the reaction mixture to room temperature. The CBDA product will precipitate. Concentrate the mixture under reduced pressure to remove excess acetic anhydride.[1] The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetone) to yield high-purity white CBDA powder.[1][12]

Part 4: Applications in Research and Drug Development

Materials Science: A Cornerstone for Advanced Polyimides

The primary industrial application of CBTA (as its dianhydride, CBDA) is as a monomer for synthesizing aliphatic polyimides.[1] Unlike their aromatic counterparts, polyimides derived from CBDA exhibit unique properties highly desirable in the electronics industry:

-

High Optical Transparency: The absence of conjugated aromatic systems results in polymers that are colorless and transparent, making them ideal for applications like flexible display substrates and optical waveguides.[2]

-

Low Dielectric Constant: The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, which is critical for insulating materials in high-frequency 5G signaling applications.[2]

-

Excellent Thermal Stability: Despite being aliphatic, the rigid cyclobutane structure contributes to a high glass transition temperature, providing the thermal stability required for electronics manufacturing processes.[1]

Drug Development: The Cyclobutane Scaffold

While CBTA itself is not a drug, its core cyclobutane structure is an increasingly important motif in medicinal chemistry.[3] The rigid, puckered geometry of the cyclobutane ring provides a powerful tool for drug designers to address several key challenges:[4]

-

Conformational Restriction: By incorporating a cyclobutane ring, chemists can lock flexible acyclic portions of a drug molecule into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein.

-

Metabolic Stability: The cyclobutane ring is chemically robust and can be used to replace metabolically labile groups in a drug candidate, thereby improving its pharmacokinetic profile.

-

Vectorial Control: The defined stereochemistry of substituted cyclobutanes allows for precise, three-dimensional positioning of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties), enabling a more tailored interaction with a biological target.[3]

-

Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, reducing planarity and increasing the fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ count is often correlated with higher clinical success rates for drug candidates.[4]

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid is more than a simple polycarboxylic acid; it is a sophisticated chemical building block whose utility stems directly from its unique four-membered ring structure. Its well-defined stereochemistry, consisting of four distinct meso isomers, and its role as a precursor to the industrially significant dianhydride (CBDA) make it a cornerstone of advanced polymer chemistry. For scientists in drug discovery, the principles embodied by the CBTA scaffold—rigidity, stereochemical precision, and chemical stability—offer valuable lessons and strategic opportunities for the design of next-generation therapeutics. A thorough understanding of its synthesis and properties is therefore essential for unlocking its full potential across diverse scientific disciplines.

References

-

PubChem. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034. National Center for Biotechnology Information.

-

Sigma-Aldrich. 1,2,3,4-Cyclobutanetetracarboxylic acid 98. Merck KGaA.

-

ChemicalBook. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis.

-

Guidechem. cyclobutane-1,2,3,4-tetracarboxylic acid 720-21-8.

-

Guidechem. How to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride?.

-

VIVAN Life Sciences. Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride [CBDA].

-

PubChem. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280. National Center for Biotechnology Information.

-

ECHEMI. Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.

-

Chemistry Stack Exchange. Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.

-

Google Patents. Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

-

Lab Pro Inc. 1,2,3,4-Cyclobutanetetracarboxylic Acid, 1G - C2502-1G.

-

VIVAN ACL. [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride.

-

Wermuth, C. G., et al. (2015). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 10(1), 1-15.

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates.

Sources

- 1. Page loading... [guidechem.com]

- 2. [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride | VIVAN ACL [vivanacl.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. labproinc.com [labproinc.com]

- 6. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. vivanls.com [vivanls.com]

- 11. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Polycyclic Carboxylic Acids: Synthesis, Medicinal Applications, and Characterization

Introduction: The Enduring Significance of Polycyclic Carboxylic Acids

Polycyclic carboxylic acids represent a fascinating and vital class of organic molecules, commanding significant attention across the scientific disciplines of synthetic chemistry, medicinal chemistry, and materials science. Their rigid, three-dimensional architectures, derived from fused ring systems, combined with the versatile chemical reactivity and biological recognition properties of the carboxylic acid moiety, make them privileged scaffolds in drug discovery and valuable building blocks in organic synthesis.[1] The carboxylic acid group, often ionized at physiological pH, can act as a key pharmacophore, engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] This dual nature—a structurally complex and sterically defined core with a functionally critical acidic group—underpins their diverse and potent biological activities.

This in-depth guide provides a comprehensive overview of polycyclic carboxylic acids for researchers, scientists, and drug development professionals. We will explore the causal logic behind various synthetic strategies, delve into their applications in medicinal chemistry with a focus on structure-activity relationships (SAR), and detail the key analytical techniques for their robust characterization. This guide is designed not as a rigid set of instructions, but as a foundational resource to inform experimental design and accelerate innovation in this exciting field.

Part 1: Strategic Synthesis of Polycyclic Carboxylic Acid Scaffolds

The construction of the polycyclic core appended with a carboxylic acid group requires careful strategic planning. The choice of synthetic route is dictated by the desired ring system, substitution pattern, and stereochemistry. Modern organic synthesis offers a powerful toolkit for this purpose, with key strategies including cycloaddition reactions, transition-metal-catalyzed cross-couplings and C–H functionalization.

The Diels-Alder Reaction: A Classic and Powerful Tool

The Diels-Alder reaction, a [4+2] cycloaddition, remains a cornerstone for the synthesis of six-membered rings and has been extensively used to construct complex polycyclic frameworks. By choosing appropriately substituted dienes and dienophiles, intricate polycyclic systems can be assembled with high stereocontrol. Subsequent aromatization or functional group manipulation can then yield the desired polycyclic aromatic compound.

Transition-Metal Catalysis: Precision and Efficiency

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and polycyclic aromatic hydrocarbons (PAHs) are no exception.[3] Catalysts based on palladium, rhodium, and copper enable a wide range of transformations that are often more efficient and regioselective than classical methods.

Palladium catalysis is particularly powerful for the construction of C-C bonds. Cascade reactions, where multiple bonds are formed in a single operation, are especially efficient for building polycyclic systems. For instance, palladium-catalyzed oxidative carbonylation can be used to synthesize various PAHs through intramolecular C-H activation and C-C or C-O bond formation under mild conditions.[4]

Experimental Protocol: Palladium-Catalyzed Oxidative Carbonylation for Polycyclic Aromatic Hydrocarbon Synthesis [4]

This protocol describes a general procedure for the intramolecular cyclocarbonylation through C-H activation.

-

Step 1: Reactant Preparation. To an oven-dried Schlenk tube, add the biaryl substrate (0.5 mmol), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).

-

Step 2: Solvent and Atmosphere. Add 5 mL of anhydrous DMF to the tube. Purge the tube with CO gas by evacuating and backfilling three times, then maintain a CO atmosphere (balloon).

-

Step 3: Reaction. Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Step 4: Work-up. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rhodium catalysts are highly effective for C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds. The carboxylic acid group itself can serve as a directing group, guiding the catalyst to a specific C-H bond for functionalization.[5][6] This approach offers a highly atom-economical and regioselective route to functionalized polycyclic systems.

Experimental Protocol: Rhodium(III)-Catalyzed Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid [6]

This protocol exemplifies the use of a carboxylic acid directing group in a C-H activation/cyclization cascade.

-

Step 1: Catalyst and Reagent Setup. In a sealed tube, combine the carboxylic acid substrate (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and Cu(OAc)₂ (0.2 equiv).

-

Step 2: Solvent Addition. Add 2 mL of 1,2-dichloroethane (DCE) to the tube.

-

Step 3: Reaction Conditions. Stir the mixture at 80 °C for 18 hours.

-

Step 4: Reaction Work-up. Cool the reaction to room temperature and concentrate in vacuo.

-

Step 5: Product Isolation. Purify the residue by flash chromatography on silica gel to yield the desired cyclized product.

The following diagram illustrates the catalytic cycle for a generic Rh(III)-catalyzed C-H activation and annulation reaction directed by a carboxylic acid.

Caption: Catalytic cycle for Rh(III)-catalyzed C-H functionalization.

Part 2: Polycyclic Carboxylic Acids in Medicinal Chemistry and Drug Design

The rigid nature of polycyclic scaffolds allows them to present functional groups in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets. The carboxylic acid moiety is a particularly effective pharmacophore, capable of forming strong ionic and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.[2]

Structure-Activity Relationships (SAR) and the Role of the Carboxylic Acid

Understanding the SAR of a series of compounds is crucial for optimizing their biological activity. For polycyclic carboxylic acids, key considerations include the geometry of the polycyclic core, the position and orientation of the carboxylic acid, and the nature of other substituents. The carboxylic acid is often essential for activity, and its replacement with other functional groups frequently leads to a significant loss of potency.[7] However, in some cases, bioisosteres of carboxylic acids, such as tetrazoles or hydroxamic acids, can be employed to modulate physicochemical properties like membrane permeability and metabolic stability while retaining biological activity.[8]

Case Study: Pyrrolidine-3-Carboxylic Acids as Endothelin Receptor Antagonists

Endothelin receptor antagonists are a class of drugs used to treat conditions such as pulmonary hypertension. A series of potent and selective endothelin A (ETA) receptor antagonists have been developed based on a pyrrolidine-3-carboxylic acid scaffold.[1][9][10][11] The carboxylic acid is critical for binding to the receptor, while modifications to the polycyclic substituents on the pyrrolidine ring have been used to fine-tune potency and selectivity.

| Compound | R1 Group | R2 Group | ETA Ki (nM) | ETB/ETA Selectivity |

| Atrasentan (ABT-627) | p-anisyl | 1,3-benzodioxol-5-yl | 0.034 | >2000 |

| Analog 1 | n-pentyl | 1,3-benzodioxol-5-yl | 0.48 | >10000 |

| A-216546 | (E)-2,2-dimethyl-3-pentenyl | 7-methoxy-1,3-benzodioxol-5-yl | 0.46 | >130000 |

Data compiled from multiple sources.[1][10][11]

These data illustrate how systematic modification of the polycyclic framework, while retaining the essential carboxylic acid, can lead to significant improvements in selectivity. The increased steric bulk and altered electronic properties of the R1 and R2 groups in A-216546 dramatically reduce its affinity for the ETB receptor, leading to a highly selective ETA antagonist.

Case Study: Natural Products as a Source of Bioactive Polycyclic Carboxylic Acids

Nature provides a rich source of structurally complex and biologically active polycyclic carboxylic acids. Two prominent examples are Gibberellic Acid and Platensimycin.

Gibberellic acid (GA₃) is a tetracyclic diterpenoid acid that functions as a crucial plant hormone, regulating processes such as stem elongation, germination, and flowering.[12][13] Its complex polycyclic structure is assembled in a multi-step biosynthetic pathway involving terpene synthases and cytochrome P450 monooxygenases.[3][12]

The diagram below outlines the key stages in the biosynthesis of gibberellic acid.

Caption: Simplified biosynthesis pathway of gibberellins.

Platensimycin is a polycyclic carboxylic acid produced by Streptomyces platensis that exhibits potent, broad-spectrum antibacterial activity.[14][15] Its unique mode of action involves the inhibition of bacterial fatty acid synthase II (FASII), specifically targeting the FabF/B enzymes.[16][17] The discovery of platensimycin highlighted the potential of natural products as a source of novel antibiotics with new mechanisms of action to combat the growing threat of antimicrobial resistance.

The biosynthesis of platensimycin is also complex, involving the convergence of the non-mevalonate terpenoid pathway to form the tetracyclic core and the shikimate pathway to produce the aminobenzoic acid side chain.[14]

Part 3: Analytical and Characterization Techniques

The unambiguous characterization of polycyclic carboxylic acids is essential for confirming their structure, assessing their purity, and understanding their properties. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For polycyclic carboxylic acids, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

-

¹H NMR: The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm). The signals for the protons on the polycyclic core can be complex due to restricted rotation and complex coupling patterns.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is readily identifiable in the range of 165-185 ppm. The signals for the carbons in the polycyclic framework provide a fingerprint of the ring system.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the carbon skeleton and assigning the signals of complex polycyclic systems.[18][19][20] NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the relative stereochemistry by identifying protons that are close in space.[21]

Advanced NMR techniques, such as those that reduce signal complexity and enhance sensitivity, are often necessary for the complete structural analysis of highly complex or hydrogen-deficient natural products.[22][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For polycyclic carboxylic acids, electrospray ionization (ESI) is a common technique, often performed in negative ion mode to detect the deprotonated carboxylate.[14] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information about the polycyclic core.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of polycyclic carboxylic acids and for their purification. Reversed-phase HPLC is commonly used, with the retention time being influenced by the overall lipophilicity of the polycyclic system. The analysis of carboxylic acids in biological matrices often requires derivatization to improve their chromatographic properties and detection sensitivity.[7][26][27][28][29]

For polycyclic carboxylic acids that are chiral, separation of the enantiomers is often necessary, as they can have different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for enantiomeric resolution.[30][31][32][33] The choice of CSP and mobile phase is critical for achieving good separation and must be optimized for each specific compound.

Workflow: Chiral HPLC Method Development for a Polycyclic Carboxylic Acid

The following diagram outlines a typical workflow for developing a chiral HPLC separation method.

Caption: A workflow for chiral HPLC method development.

Conclusion and Future Outlook

Polycyclic carboxylic acids continue to be a rich and rewarding area of scientific inquiry. Advances in synthetic methodology, particularly in the realm of transition-metal-catalyzed C-H functionalization, are enabling the construction of increasingly complex and diverse molecular architectures with unprecedented efficiency and precision. In medicinal chemistry, the combination of rigid polycyclic scaffolds and the versatile carboxylic acid pharmacophore provides a powerful platform for the design of potent and selective modulators of biological targets. The ongoing discovery of novel, bioactive polycyclic carboxylic acids from natural sources further underscores their therapeutic potential.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for this compound class, and the application of advanced analytical and computational tools to deepen our understanding of their structure-property and structure-activity relationships. The continued interdisciplinary collaboration between synthetic chemists, medicinal chemists, and analytical scientists will be paramount in unlocking the full potential of these remarkable molecules.

References

-

Exploring transition metal-catalyzed reactions for tailored PAH architectures. (2025). International Journal of Chemistry Studies. [Link]

-

Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (n.d.). ResearchGate. [Link]

-

Gupta, R., & Chakrabarty, D. (2013). Gibberellic acid in plant: Still a mystery unresolved. Plant Signaling & Behavior, 8(9), e25535. [Link]

-

Gibberellin. (2023, December 29). In Wikipedia. [Link]

-

Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. (n.d.). GCW Gandhi Nagar Jammu. [Link]

-

Platensimycin. (2023, November 25). In Wikipedia. [Link]

-

Ruddraraju, K. V., & Gopishetti, S. (2016). Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine. Journal of medicinal chemistry, 59(17), 7759–7780. [Link]

-

Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. (n.d.). ResearchGate. [Link]

-

Singh, S. B., & Barrett, J. F. (2006). Platensimycin: a promising antimicrobial targeting fatty acid synthesis. Future microbiology, 1(4), 375–377. [Link]

-

Prakash, A., & Raj, C. (2012). A Review on Platensimycin: A Selective FabF Inhibitor. Mini reviews in medicinal chemistry, 12(13), 1313–1321. [Link]

-

Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. (n.d.). ResearchGate. [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Helvetica Chimica Acta. [Link]

-

Wang, J., Soisson, S. M., Young, K., Shoop, W., Kodali, S., Galgoci, A., Painter, R., Parthasarathy, G., Tang, Y. S., Cummings, R., Lee, S., Bethel, C., Civera, C., Silverman, K. C., Tanza, M., Zink, D., Wissing, J., Singh, S. B., & Roemer, T. (2007). Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties. Proceedings of the National Academy of Sciences of the United States of America, 104(18), 7612–7616. [Link]

-

Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Drug Designing and Research. [Link]

-

Carbazolothiophene-2-carboxylic acid derivatives as endothelin receptor antagonists. (2012). Bioorganic & medicinal chemistry letters, 22(16), 5228–5232. [Link]

-

Fukushima, T., & Imai, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(21), 4930. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). Semantic Scholar. [Link]

-

Fukushima, T., & Imai, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(21), 4930. [Link]

-

El-Faham, A., & Albericio, F. (2019). Synthesis of Carboxylic Acids by Palladium‐Catalyzed Hydroxycarbonylation. Angewandte Chemie International Edition, 58(33), 11218-11228. [Link]

-

Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023). Molecules, 28(13), 5085. [Link]

-

Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of medicinal chemistry, 44(23), 3978–3984. [Link]

-

Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. (n.d.). ResearchGate. [Link]

-

Schröder, N., & Wencel-Delord, J. (2015). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Organic letters, 17(18), 4432–4435. [Link]

-

Bioactive carboxylic derivatives and approaches for their synthesis. a... (n.d.). ResearchGate. [Link]

-

A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2020). Metabolites, 10(10), 392. [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and bioanalytical chemistry. [Link]

-

Ballatore, C., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Novosad, E. I., Hernandez, L., & Marsh, K. C. (2000). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of medicinal chemistry, 43(15), 2991–2994. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (2024, January 2). In Wikipedia. [Link]

-

Blake, A. J., & Davies, H. M. L. (2016). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

-

Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 23(10), 2470. [Link]

-

Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. (2021). Chemical reviews, 121(6), 3469–3511. [Link]

-

Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Chemical Reviews, 123(16), 10079-10134. [Link]

-

Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. (2013). Synlett, 24(10), 1229-1232. [Link]

-